
4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid
Vue d'ensemble
Description
4-Chloro-2-(pyrrolidin-1-yl)phenylboronic acid is a chemical compound with the molecular formula C10H13BClNO2 . It has a molecular weight of 225.48 . The IUPAC name for this compound is 4-chloro-2-(1-pyrrolidinyl)phenylboronic acid .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid include a molecular weight of 225.48 . The compound is stored under refrigerated conditions .Applications De Recherche Scientifique
Drug Discovery
The compound contains a pyrrolidine ring, which is a versatile scaffold for creating biologically active compounds . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Suzuki–Miyaura Coupling
The compound can be used as a boron reagent in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Architecture Studies
The compound has been used in the study of molecular architectures . The presence of a strong-accepting group, the carboxylic (or carboxylate) group, in addition to the chlorine atom can lead to special specific properties .
Synthesis of Pyrimidines
The compound can be used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . This expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
Development of New Drugs
The compound can be used in the development of new drugs. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Exploration of Pharmacophore Space
The compound can be used to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for the creation of a wide variety of biologically active compounds .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine scaffold have shown activity against various kinases , suggesting that this compound may also interact with similar targets.
Mode of Action
Boronic acids are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling , it may be involved in the synthesis of various bioactive compounds.
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by factors such as their stability, solubility, and susceptibility to hydrolysis .
Result of Action
Compounds with a pyrrolidine scaffold have shown nanomolar activity against various kinases , suggesting potential cellular effects related to kinase inhibition.
Action Environment
The action, efficacy, and stability of 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of hydrolysis of boronic acids . Additionally, storage conditions can impact the stability of the compound, with refrigeration recommended for this particular compound .
Propriétés
IUPAC Name |
(4-chloro-2-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURKBZQQBPOWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N2CCCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220005 | |
| Record name | Boronic acid, B-[4-chloro-2-(1-pyrrolidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid | |
CAS RN |
2096330-86-6 | |
| Record name | Boronic acid, B-[4-chloro-2-(1-pyrrolidinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-2-(1-pyrrolidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



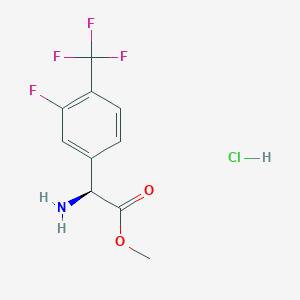
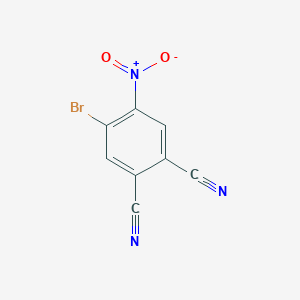

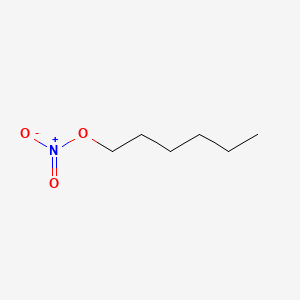
![Bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3049443.png)
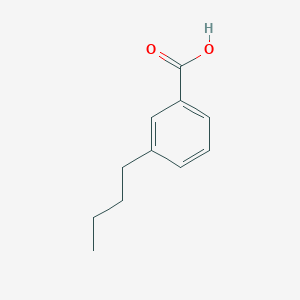


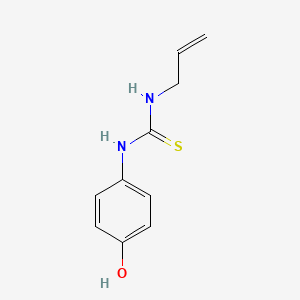
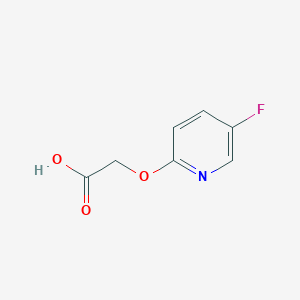
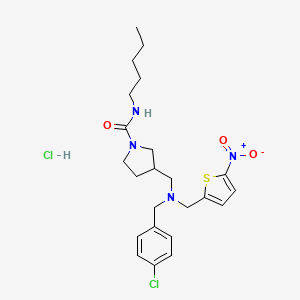
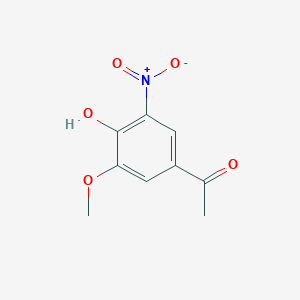
![(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B3049457.png)
